molecular formula C5H4F2N2O B2699121 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1610543-93-5

3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2699121
CAS No.: 1610543-93-5
M. Wt: 146.097
InChI Key: YOPDPXKMBYESFW-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is a versatile chemical scaffold of significant interest in agricultural chemistry research. Its core value lies in its role as a key precursor for the synthesis of advanced fungicidal agents, particularly succinate dehydrogenase inhibitors (SDHIs). The difluoromethyl group on the pyrazole ring is a critical structural feature known to enhance the bioavailability and binding affinity of resulting molecules . This intermediate is instrumental in developing novel pyrazole carboxamide derivatives . Researchers utilize this compound to construct complex molecules that are screened for their activity against devastating plant pathogens such as Rhizoctonia solani , Sclerotinia sclerotiorum , and Botrytis cinerea . The aldehyde functional group at the 4-position provides a highly reactive handle for further chemical transformation, allowing for the introduction of diverse hydrazone or heterocycle side chains, which are key to optimizing fungicidal efficacy and selectivity . Key Research Applications: • Agrochemical Innovation: Serves as a foundational building block for the design and synthesis of new fungicide candidates with potential novel modes of action . • Structure-Activity Relationship (SAR) Studies: The core structure is used to explore how modifications to the pyrazole ring system influence biological activity against a broad spectrum of plant pathogens . Handling & Compliance: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(difluoromethyl)-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O/c6-5(7)4-3(2-10)1-8-9-4/h1-2,5H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPDPXKMBYESFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the introduction of the difluoromethyl group and the formation of the pyrazole ring. One common method includes the reaction of difluoroacetic acid with appropriate hydrazine derivatives under controlled conditions. The reaction proceeds through cyclization and subsequent functional group modifications to yield the desired compound .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic esterification using nanoscale titanium dioxide have been developed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug discovery, particularly in the development of antifungal and antibacterial agents.

    Industry: Utilized in the production of agrochemicals, including fungicides and herbicides.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is primarily attributed to its ability to inhibit specific enzymes. For instance, in fungicidal applications, it targets succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. By inhibiting this enzyme, the compound disrupts cellular respiration in fungi, leading to their death .

Comparison with Similar Compounds

Substituent Effects on Antimicrobial Activity

Pyrazole-4-carbaldehyde derivatives exhibit variable antimicrobial potency depending on the substituent at the 3-position. Key comparisons include:

Compound (3-position substituent) MIC Range (µg/mL) Key Findings Reference
3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde 1–4 Most potent antibacterial activity; IC50 = 3.19 µM (DNA gyrase inhibition)
3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde 32 Comparable to Amoxicillin against bacterial strains; moderate antifungal
3-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde 2–16 Superior to Amoxicillin against E. coli; reduced antifungal activity
3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde 8–32 Broad-spectrum activity against bacteria and fungi
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde N/A High activity against P. aeruginosa and B. subtilis; outperforms Ampicillin
3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde N/A Higher electronegativity than difluoromethyl; likely impacts binding

Key Observations :

  • Electron-withdrawing groups (e.g., difluoromethyl, trifluoromethyl) enhance enzyme inhibition (e.g., DNA gyrase) by stabilizing ligand-receptor interactions .
  • Heteroaromatic substituents (furan, thiophen) improve antibacterial activity, likely due to increased π-π stacking and solubility .
  • Halogenated aryl groups (e.g., 4-fluorophenyl) enhance potency against Gram-negative bacteria (P. aeruginosa, E. coli) .

Yield and Purity Considerations :

  • Difluoromethyl derivatives require precise control of fluorination conditions to avoid side reactions .
  • Heteroaromatic analogs (e.g., furan, thiophen) achieve higher yields (>70%) due to stable intermediate formation .

Structural and Electronic Comparisons

  • Difluoromethyl vs. Trifluoromethyl: Difluoromethyl (-CF2H): Balances lipophilicity and hydrogen-bond donation, improving membrane permeability .
  • Aryl vs. Heteroaryl Substituents :
    • Thiophen and furan enhance antibacterial activity due to sulfur/oxygen lone-pair interactions with bacterial enzymes .
    • Halogenated phenyl groups (e.g., 4-fluorophenyl) improve metabolic stability and target selectivity .

Biological Activity

3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a difluoromethyl group and an aldehyde functional group. Its molecular formula is C₅H₄F₂N₂O, indicating a high degree of fluorination, which is known to enhance biological activity and stability in various compounds.

The primary biological target of this compound is succinate dehydrogenase (SDH) , an essential enzyme in the mitochondrial electron transport chain and the citric acid cycle. Inhibition of SDH leads to:

  • Decreased ATP production.
  • Accumulation of succinate.
  • Disruption of cellular respiration, which can impair fungal growth and reproduction, making it a candidate for antifungal applications .

Biological Activity

Research indicates that this compound exhibits notable antifungal properties. In vitro studies have demonstrated its effectiveness against various phytopathogenic fungi. The compound's structure allows it to interact with key residues in SDH, forming hydrogen bonds that contribute to its inhibitory effects .

Case Studies

  • Antifungal Efficacy : A study synthesized several derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their antifungal activities. One derivative exhibited superior antifungal activity compared to traditional fungicides like boscalid, indicating the potential for developing new antifungal agents based on this scaffold .
  • Molecular Docking Studies : Molecular docking simulations have shown that the carbonyl oxygen in the compound can form hydrogen bonds with amino acids in the active site of SDH. This interaction is crucial for understanding the compound's mechanism at the molecular level .

Comparative Analysis with Similar Compounds

To highlight the unique attributes of this compound, a comparison with structurally related compounds is presented below:

Compound NameStructureUnique Features
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidStructureIntermediate for fungicides; inhibits SDH
5-Fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehydeStructureAntimicrobial properties; used in agrochemicals
3-(Trifluoromethyl)-1-methyl-1H-pyrazoleStructureHigh metabolic stability; applications in drug development

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is likely absorbed through the gastrointestinal tract upon oral administration. It is distributed throughout the body, metabolized primarily in the liver, and excreted via urine and feces.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via the Vilsmeier–Haack reaction, where a pyrazole precursor (e.g., 3-methyl-1H-pyrazole) reacts with a difluoromethylating agent (e.g., ClCF2_2H) in the presence of POCl3_3 and DMF. Key variables include temperature (reflux at 80–100°C), solvent (chloroform or dichloromethane), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to achieving >95% purity .
  • Data Note : Yields range from 60–75% under optimized conditions, with impurities often arising from incomplete difluoromethylation or oxidation of the aldehyde group.

Q. How is the structure of this compound validated experimentally?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard. Complementary methods include:

  • NMR : 19^{19}F NMR confirms the presence of difluoromethyl groups (δ ~ -110 to -120 ppm).
  • FT-IR : Aldehyde C=O stretching at ~1700 cm1^{-1}.
  • Mass Spectrometry : Molecular ion [M+H]+^+ at m/z 175.1 .
    • Validation Challenges : Crystallographic refinement requires careful handling of disorder in the difluoromethyl group .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioactivity compared to non-fluorinated analogs?

  • Mechanistic Insight : Fluorination enhances lipophilicity and metabolic stability, improving membrane permeability. For example, this compound exhibits 2–3× higher antibacterial activity against P. aeruginosa compared to its non-fluorinated analog due to stronger target binding (e.g., enoyl-acyl carrier protein reductase) .
  • Data Contradictions : While fluorination generally boosts activity, some studies report reduced efficacy in Gram-positive bacteria (S. aureus), attributed to steric hindrance from the difluoromethyl group .

Q. What strategies mitigate aldehyde group oxidation during storage and biological assays?

  • Methodology :

  • Storage : Lyophilization under argon and storage at -20°C in amber vials reduces oxidation.
  • Stabilizers : Addition of 1% BHT (butylated hydroxytoluene) or ascorbic acid inhibits radical-mediated oxidation .
  • Derivatization : Conversion to oxime or hydrazone derivatives preserves reactivity while enhancing stability .

Q. How do computational models predict the compound’s interaction with biological targets?

  • Approach : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal:

  • Strong binding affinity (-8.2 kcal/mol) to cytochrome P450 enzymes due to hydrogen bonding with the aldehyde oxygen and hydrophobic interactions with the difluoromethyl group .
  • Limitation : Overestimation of binding energy occurs if solvent effects (e.g., water displacement) are neglected .

Comparative Analysis Table

Property This compound Non-Fluorinated Analog Trifluoromethyl Analog
LogP 1.81.22.5
Antibacterial IC50_{50} (μM, P. aeruginosa)12.535.78.9
Thermal Stability (°C)160 (decomposition)145175
Synthetic Yield 68%75%55%

Data compiled from

Key Research Gaps

  • Toxicity Profile : Limited data on hepatotoxicity and environmental persistence.
  • Enantioselective Synthesis : Current methods lack stereocontrol for chiral derivatives.

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